molecular formula C9H18O3 B7861072 3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER CAS No. 30458-17-4

3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER

Cat. No.: B7861072
CAS No.: 30458-17-4
M. Wt: 174.24 g/mol
InChI Key: QVXYZSSTMJIRPF-UHFFFAOYSA-N
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Description

3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER is an organic compound with the molecular formula C9H18O3 It is a derivative of pentanoic acid, featuring a hydroxy group at the third carbon and two methyl groups at the fourth carbon, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where pentanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the desired ester product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester functional group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4,4-dimethylpentanoic acid or 3-hydroxy-4,4-dimethylpentanoic acid.

    Reduction: Formation of 3-hydroxy-4,4-dimethylpentanol.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the ester is hydrolyzed to release the active pentanoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 3-hydroxy-4,4-dimethyl-: Lacks the ethyl ester group.

    Pentanoic acid, 4,4-dimethyl-, ethyl ester: Lacks the hydroxy group at the third carbon.

    Pentanoic acid, 3-hydroxy-, ethyl ester: Lacks the two methyl groups at the fourth carbon.

Uniqueness

3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER is unique due to the combination of its hydroxy, methyl, and ester functional groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-hydroxy-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-5-12-8(11)6-7(10)9(2,3)4/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXYZSSTMJIRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448346
Record name Pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30458-17-4
Record name Pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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